5-Bromo-4-fluoroisatoic anhydride

Catalog No.
S820279
CAS No.
1440535-66-9
M.F
C8H3BrFNO3
M. Wt
260.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-fluoroisatoic anhydride

CAS Number

1440535-66-9

Product Name

5-Bromo-4-fluoroisatoic anhydride

IUPAC Name

6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H3BrFNO3

Molecular Weight

260.02 g/mol

InChI

InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)

InChI Key

KSIGHJQLNMQVPU-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O

5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3C_8H_3BrFNO_3 and a molecular weight of approximately 260.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on the isatoic anhydride structure, which contributes to its unique chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is also known by its CAS number, 1440535-66-9, and is utilized primarily in research settings due to its complex structure and properties .

There is no scientific literature available describing the mechanism of action of 5-Br-4-F ISA. Due to its structural similarity to other isatoic anhydrides, it's possible it might possess similar biological activities. Isatoic anhydrides have been shown to exhibit various effects, including antitumor, antibacterial, and antiviral properties []. However, without specific research on 5-Br-4-F ISA, its mechanism of action remains unknown.

  • Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of substituted products. For instance, reaction with aniline can yield substituted amides.
  • Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to produce 5-bromo-4-fluoroisatin.
  • Reduction: This compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield various derivatives of 5-bromo-4-fluoroisatin .

These reactions are essential for its utility in synthesizing other complex molecules.

Research into the biological activity of 5-bromo-4-fluoroisatoic anhydride indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of isatoic anhydrides exhibit significant activity against various cancer cell lines and bacterial strains. The presence of halogen atoms (bromine and fluorine) enhances its biological interactions, possibly due to increased lipophilicity and reactivity towards biological targets .

The synthesis of 5-bromo-4-fluoroisatoic anhydride typically involves the following steps:

  • Starting Material: The synthesis begins with 5-bromo-4-fluoroisatin.
  • Dehydrating Agent: Common dehydrating agents include acetic anhydride or oxalyl chloride.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to optimize yield and purity .

This method allows for the efficient production of the anhydride while minimizing side reactions.

5-Bromo-4-fluoroisatoic anhydride has several applications:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of various heterocyclic compounds.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in developing new anticancer drugs.
  • Material Science: Used in producing specialty chemicals and materials due to its unique chemical properties .

Studies on the interactions of 5-bromo-4-fluoroisatoic anhydride with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing cellular pathways related to cancer proliferation or microbial resistance. Further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 5-bromo-4-fluoroisatoic anhydride. Notable examples include:

  • 5-Bromo-6-chloroisatoic anhydride
  • 5-Bromo-6-methoxyisatoic anhydride
  • 5-Bromo-6-nitroisatoic anhydride

Uniqueness

The uniqueness of 5-bromo-4-fluoroisatoic anhydride lies in its combination of bromine and fluorine atoms, which significantly affects its reactivity profile compared to other isatoic anhydrides. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and its biological activity, setting it apart from its analogs .

XLogP3

1.8

Dates

Modify: 2023-08-16

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